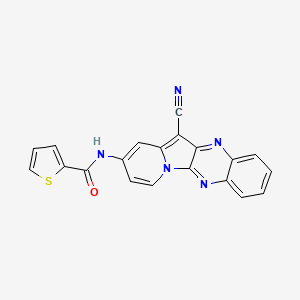

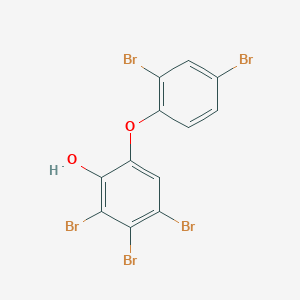

2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol est un composé bromé de phénoxyphénol connu pour sa large activité antibactérienne contre les pathogènes gram-positifs et gram-négatifs pertinents sur le plan médical . Ce composé est dérivé d'éponges marines et a montré un potentiel dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol implique généralement la bromation de dérivés phénoliques. Les conditions réactionnelles incluent souvent l'utilisation de brome ou de réactifs contenant du brome à des températures contrôlées et dans des conditions de solvant . La voie de synthèse exacte peut varier en fonction du rendement et de la pureté souhaités du composé.

Méthodes de production industrielle

Il est probable que la synthèse à grande échelle impliquerait des réactions de bromation similaires avec une optimisation pour l'efficacité des coûts et l'évolutivité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par du fer (III)-5,10,15,20-tétrakis (4-carboxyphényl) porphyrine supporté sur SiO2.

Réduction : Dégradation par Bacillus sp.

Substitution : Implique le remplacement des atomes de brome par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent le brome, les catalyseurs à base de porphyrine de fer (III) et les souches microbiennes capables de bromation réductrice . Les conditions réactionnelles varient, mais impliquent souvent des températures contrôlées et des solvants spécifiques pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, la dégradation oxydative peut produire divers dérivés de phénol bromés, tandis que la bromation réductrice peut conduire à des composés de phénol débromés .

Applications de la recherche scientifique

Le 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol a plusieurs applications de recherche scientifique, notamment :

Activité antibactérienne : Efficace contre les bactéries gram-positives et gram-négatives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et Pseudomonas aeruginosa.

Disruption du biofilm : Capable de tuer les cellules incorporées dans le biofilm sans affecter l'intégrité structurelle du biofilm.

Potentiel anticancéreux : Des études préliminaires suggèrent une activité anticancéreuse potentielle, en particulier dans l'induction de l'apoptose dans les lignées cellulaires leucémiques.

Études environnementales : Utilisé comme étalon de référence dans l'analyse environnementale pour détecter les composés bromés dans diverses matrices.

Mécanisme d'action

Le mécanisme d'action du 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol implique :

Absorption bactérienne : Médiée par les systèmes de phosphotransférase tels que scrA et mtlA dans le SARM.

Activité antibactérienne : Perturbe les membranes cellulaires bactériennes et inhibe les processus cellulaires essentiels.

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses par des voies qui sont encore en cours d'investigation.

Applications De Recherche Scientifique

2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol has several scientific research applications, including:

Antibacterial Activity: Effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Biofilm Disruption: Capable of killing biofilm-incorporated cells without affecting biofilm structural integrity.

Anticancer Potential: Preliminary studies suggest potential anticancer activity, particularly in inducing apoptosis in leukemic cell lines.

Environmental Studies: Used as a reference standard in environmental analysis for detecting brominated compounds in various matrices.

Mécanisme D'action

The mechanism of action of 2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol involves:

Bacterial Uptake: Mediated by phosphotransferase systems such as scrA and mtlA in MRSA.

Antibacterial Activity: Disrupts bacterial cell membranes and inhibits essential cellular processes.

Anticancer Activity: Induces apoptosis in cancer cells through pathways that are still under investigation.

Comparaison Avec Des Composés Similaires

Composés similaires

4,6-dibromo-2-(2,4-dibromophénoxy)phénol : Un autre phénoxyphénol bromé avec des propriétés antibactériennes similaires.

4,5,6-tribromo-2-(2,4-dibromophénoxy)phénol : Présente une activité anticancéreuse potentielle.

5-épi-nakijinone Q : Un composé avec des effets antinéoplasiques notables.

Unicité

Le 2,3,4-tribromo-6-(2,4-dibromophénoxy)phénol est unique en raison de son activité simultanée contre différentes formes de croissance bactérienne, y compris les cellules planctoniques, les persistants et les cellules incorporées dans le biofilm . Sa cytotoxicité modérée contre les lignées cellulaires humaines en fait également un échafaudage prometteur pour le développement de nouveaux agents antimicrobiens .

Propriétés

Numéro CAS |

80246-24-8 |

|---|---|

Formule moléculaire |

C12H5Br5O2 |

Poids moléculaire |

580.7 g/mol |

Nom IUPAC |

2,3,4-tribromo-6-(2,4-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H5Br5O2/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)11(17)12(9)18/h1-4,18H |

Clé InChI |

FSIJSYKTNOYMTQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |

SMILES canonique |

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C(=C2O)Br)Br)Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.